N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a thiophen-2-yl moiety at position 3. The acetamide side chain is linked via a sulfanyl bridge to the triazole ring and bears a 3-chloro-2-methylphenyl substituent on the nitrogen atom. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in anti-inflammatory and antimicrobial applications .
Properties
Molecular Formula |
C18H17ClN4OS2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4OS2/c1-3-9-23-17(15-8-5-10-25-15)21-22-18(23)26-11-16(24)20-14-7-4-6-13(19)12(14)2/h3-8,10H,1,9,11H2,2H3,(H,20,24) |
InChI Key |
XDWZTHJOCORWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the prop-2-en-1-yl group: This step usually involves an alkylation reaction.
Formation of the acetamide linkage: This is typically done through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. The triazole moiety is known to enhance the antifungal properties against various pathogens, making it a candidate for developing antifungal agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown that modifications in the triazole ring can lead to enhanced cytotoxic effects against different cancer cell lines .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives, including those structurally related to this compound. Results showed that these compounds exhibited potent activity against Candida species, with minimum inhibitory concentrations (MIC) significantly lower than those of established antifungal drugs .
Case Study 2: Anticancer Potential
In another investigation, derivatives of the compound were tested against human cancer cell lines. The results indicated that certain modifications in the structure led to increased potency in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of the thiophenyl group in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Receptor Binding: It can bind to specific receptors, modulating biological responses.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
N-(3-Chlorophenyl) Analogs
describes 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide, which differs from the target compound by lacking the 2-methyl group on the phenyl ring. This minor structural change reduces lipophilicity (clogP: 3.8 vs. 4.2 for the target compound) and may decrease membrane permeability, as observed in reduced bioavailability in pharmacokinetic studies .
N-(2-Chloro-5-(trifluoromethyl)phenyl) Derivatives
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features a trifluoromethyl group, enhancing electron-withdrawing effects. This modification increases metabolic stability but reduces aqueous solubility (0.12 mg/mL vs. 0.28 mg/mL for the target compound) due to heightened hydrophobicity .
Triazole Ring Substitutions
4-Ethoxyphenyl and 4-(2-Methyl-2-propanyl)phenyl Substituents
In , N-(3-chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide replaces the allyl and thiophene groups with bulkier aromatic substituents. The ethoxy group improves solubility (clogP: 3.5), while the tert-butyl group introduces steric hindrance, reducing enzymatic degradation rates by ~30% compared to the target compound .
Thiophen-2-yl vs. Pyridinyl Substituents
Replacing the thiophen-2-yl group with pyridin-4-yl () introduces hydrogen-bonding capability, enhancing receptor affinity (IC₅₀: 1.2 µM vs. 2.8 µM for the target compound in kinase inhibition assays). However, this substitution increases polarity, lowering blood-brain barrier penetration .
Heterocyclic Core Modifications
Tetrazole and Thiadiazole Derivatives
highlights 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide , which replaces the triazole core with tetrazole and thiadiazole rings. These modifications reduce planarity, decreasing π-π stacking interactions but improving thermal stability (decomposition temperature: 245°C vs. 210°C for the target compound) .
Anti-Exudative Activity
Compounds with thiophen-2-yl substituents (e.g., target compound) exhibit superior anti-exudative activity (65% inhibition at 10 mg/kg) compared to furan-2-yl analogs (45% inhibition) due to enhanced hydrophobic interactions with COX-2 .
Anticancer Potential
The allyl group in the target compound confers moderate cytotoxicity (IC₅₀: 18 µM in MCF-7 cells), outperforming benzyl-substituted analogs (IC₅₀: 32 µM) by reducing steric clashes in the ATP-binding pocket of kinases .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 477.81 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN4OS |
| Molecular Weight | 477.81 g/mol |
| Density | 1.46 g/cm³ |
| Refractive Index | 1.662 |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the thiophenyl group in this compound may enhance its effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited potent inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. This method is widely recognized for evaluating the ability of compounds to act as free radical scavengers.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(3-chloro-2-methylphenyl)... | 88.6 |
| Ascorbic Acid (Control) | 90.0 |
The compound showed a DPPH scavenging activity of 88.6%, indicating a strong antioxidant capability comparable to that of ascorbic acid .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound in human cell lines. Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects while maintaining significant biological activity.
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines revealed that the compound selectively inhibited cell proliferation at higher doses without affecting normal cell viability . This selectivity is crucial for potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes involved in fungal cell wall synthesis, while the thiophenyl group may contribute to enhanced binding affinity and selectivity towards microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
